Fmoc-D-isoleucine is a derivative of the amino acid isoleucine, specifically the D-enantiomer, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is characterized by its molecular formula and a molecular weight of approximately 353.42 g/mol. The Fmoc group serves as a base-labile protecting group, which is crucial in peptide synthesis, allowing for selective deprotection and coupling reactions during the formation of peptides .
These reactions are fundamental in synthesizing peptides and proteins in biochemical research and pharmaceutical applications.
Fmoc-D-isoleucine is involved in various biological activities due to its role as an amino acid derivative:
The synthesis of Fmoc-D-isoleucine typically involves the following steps:
Fmoc-D-isoleucine is primarily utilized in:
Research into the interactions of Fmoc-D-isoleucine focuses on its role in peptide synthesis and its biochemical effects:
Fmoc-D-isoleucine shares similarities with several other amino acid derivatives but has unique characteristics that distinguish it:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Fmoc-L-isoleucine | L-enantiomer of isoleucine with similar protective group | Different stereochemistry affects biological activity |
Fmoc-D-allo-isoleucine | Structural isomer with an additional stereogenic center | Exhibits distinct properties due to epimerization |
Fmoc-D-valine | Valine derivative with an Fmoc protecting group | Different side chain influences peptide properties |
Fmoc-L-leucine | Leucine derivative; commonly used in peptide synthesis | Larger side chain alters hydrophobic interactions |
Fmoc-D-isoleucine's unique D-stereochemistry allows for specific interactions and applications that may differ from its L-counterparts or other branched-chain amino acids, making it valuable in targeted peptide synthesis and functional studies.
9-Fluorenylmethoxycarbonyl-D-isoleucine represents a sophisticated amino acid derivative characterized by its complex three-dimensional molecular architecture [1]. The compound possesses the molecular formula C₂₁H₂₃NO₄ with a molecular weight of 353.4 grams per mole [1] [2]. The Chemical Abstracts Service registry number 143688-83-9 uniquely identifies this compound in chemical databases [1] [8].
The molecular structure comprises three primary structural domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the characteristic branched aliphatic side chain [1]. The International Union of Pure and Applied Chemistry systematic name describes the compound as (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid [1]. This nomenclature explicitly indicates the stereochemical configuration at both chiral centers, emphasizing the compound's three-dimensional complexity.
The stereochemical architecture of 9-fluorenylmethoxycarbonyl-D-isoleucine features two distinct chiral centers located at the alpha carbon (C2) and beta carbon (C3) positions [1] [27]. Both chiral centers adopt the R-configuration, resulting in the absolute stereochemical designation of (2R,3R) [1] [26]. This configuration distinguishes the compound as the D-enantiomer of isoleucine, contrasting with the naturally occurring L-isoleucine found in biological proteins [23] [28].
The alpha carbon (C2) serves as the primary chiral center, bonded to four distinct substituents: the amino group protected by the fluorenylmethoxycarbonyl moiety, the carboxyl group, a hydrogen atom, and the branched side chain [27]. The beta carbon (C3) constitutes the secondary chiral center, bearing a methyl group, an ethyl group, a hydrogen atom, and connection to the alpha carbon [25] [28].
Chiral Center | Configuration | Substituents | Stereochemical Impact |
---|---|---|---|
Alpha Carbon (C2) | R | Fmoc-NH, COOH, H, Side Chain | Determines overall amino acid chirality |
Beta Carbon (C3) | R | CH₃, C₂H₅, H, C2 connection | Creates diastereomeric complexity |
The compound exhibits a positive optical rotation with [α]D²⁵ = +10 ± 1° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide [8]. This optical activity directly results from the asymmetric carbon centers and their specific three-dimensional arrangement.
The fluorenylmethoxycarbonyl protecting group constitutes a sterically demanding aromatic system that profoundly influences the compound's conformational behavior [11] [20]. This protecting group consists of a fluorene moiety connected through a methoxycarbonyl linker to the amino acid's alpha-amino group [11] [15]. The fluorene system comprises two benzene rings fused to a central five-membered ring, creating a rigid planar aromatic framework [17] [19].
Computational studies reveal that the fluorenylmethoxycarbonyl group exhibits restricted conformational flexibility compared to other protecting groups [20]. The geometric parameters demonstrate that the fluorenyl group predominantly adopts a trans orientation relative to the urethane functionality [20]. Crystallographic analyses indicate that the protecting group participates in intermolecular hydrogen bonding through its carbonyl oxygen and amino hydrogen atoms [20].
The torsion angles characterizing the fluorenylmethoxycarbonyl group conformation show specific preferences: the theta₂ angle predominantly adopts values of 180° ± 30°, while the theta₃ angle is restricted to regions of 180° ± 20° and 160° ± 20° [20]. These conformational constraints contribute to the protecting group's effectiveness in preventing racemization during synthetic manipulations [19].
The D-isoleucine backbone represents the non-natural enantiomer of the proteinogenic amino acid isoleucine [23]. The stereochemical configuration (2R,3R) contrasts with the natural L-isoleucine, which adopts the (2S,3S) configuration [28]. This enantiomeric relationship confers unique biological properties, including resistance to proteolytic degradation by naturally occurring enzymes [12].
The branched aliphatic side chain characteristic of isoleucine extends from the beta carbon, featuring a methyl group at the branching point and an ethyl group extending further [28]. This structural arrangement creates a sec-butyl side chain with the stereochemical descriptor of (R)-configuration at the beta position [27]. The branched nature of this side chain contributes significantly to the compound's hydrophobic character and steric bulk.
Molecular Property | Specification | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₁H₂₃NO₄ | - |
Molecular Weight | 353.4 g/mol | - |
Melting Point | 146-150°C | Literature values |
Optical Rotation | [α]D²⁵ = +10 ± 1° | c=1 in dimethylformamide |
Appearance | White powder | Room temperature |
Chiral Centers | 2 | C2 and C3 positions |
The three-dimensional spatial arrangement of 9-fluorenylmethoxycarbonyl-D-isoleucine results from the interplay between the sterically demanding protecting group and the branched amino acid side chain [19] [20]. The fluorenylmethoxycarbonyl group's bulky nature forces the molecule to adopt specific conformations that minimize steric clashes while maintaining optimal orbital overlap for stability [19].
Computational modeling suggests that the compound preferentially adopts conformations where the dihedral angle between the carbonyl group and the alpha-hydrogen approaches 0° or 180° [19]. This conformational preference contributes to the compound's resistance to racemization, as achieving the stereoelectronically favorable geometry for alpha-proton abstraction requires overcoming significant steric hindrance [19].
The branched side chain adopts an extended conformation to minimize interactions with the protecting group, resulting in a characteristic molecular shape that influences both chemical reactivity and intermolecular interactions [28]. The overall molecular geometry exhibits a pronounced asymmetry that governs the compound's stereochemical behavior in chemical transformations and biological systems.